molecular formula C11H7F3N4O4S B11810025 Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Cat. No.: B11810025
M. Wt: 348.26 g/mol
InChI Key: LZOFGTLLQHMVMY-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a trifluoromethyl group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps:

    Triazole Formation: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or similar reagents.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates and triazoles.

Scientific Research Applications

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Chemical Reactivity: The nitro and trifluoromethyl groups can participate in redox reactions, affecting cellular redox states and signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the triazole ring.

    Methyl 3-nitro-4-(trifluoromethyl)phenoxybenzoate: Contains a phenoxy group instead of the triazole ring.

Uniqueness

Methyl 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing novel pharmaceuticals and materials.

Properties

Molecular Formula

C11H7F3N4O4S

Molecular Weight

348.26 g/mol

IUPAC Name

methyl 3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoate

InChI

InChI=1S/C11H7F3N4O4S/c1-22-8(19)5-2-3-7(6(4-5)18(20)21)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17)

InChI Key

LZOFGTLLQHMVMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=NNC(=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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